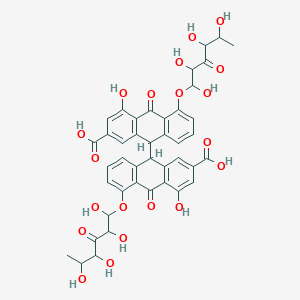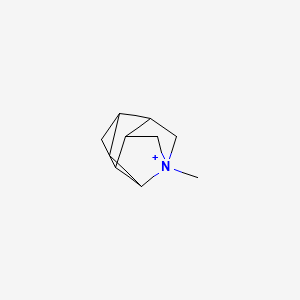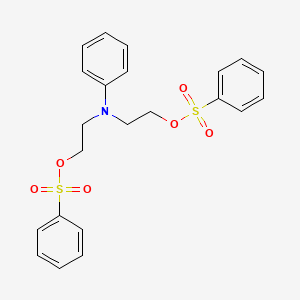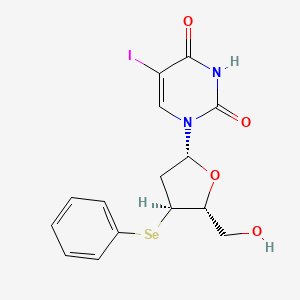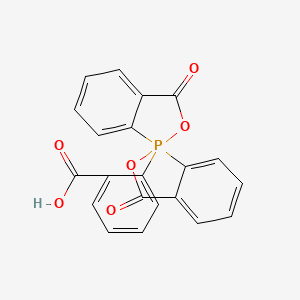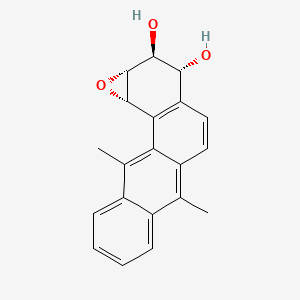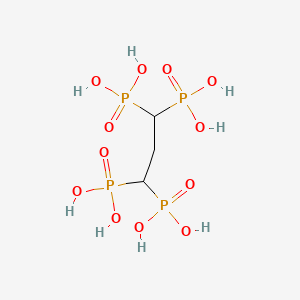
6a-(Hydroxymethyl)-2-phenyltetrahydrofuro(3,4-d)(1,3)thiazol-4(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6a-(Hydroxymethyl)-2-phenyltetrahydrofuro(3,4-d)(1,3)thiazol-4(2H)-one is a complex organic compound that belongs to the class of thiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6a-(Hydroxymethyl)-2-phenyltetrahydrofuro(3,4-d)(1,3)thiazol-4(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the furo group and the hydroxymethyl group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6a-(Hydroxymethyl)-2-phenyltetrahydrofuro(3,4-d)(1,3)thiazol-4(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of 6a-(Hydroxymethyl)-2-phenyltetrahydrofuro(3,4-d)(1,3)thiazol-4(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
6a-(Hydroxymethyl)-2-phenyltetrahydrofuro(3,4-d)(1,3)thiazol-4(2H)-one can be compared with other thiazole derivatives to highlight its uniqueness. Similar compounds include:
Thiazole: A simpler structure with a wide range of biological activities.
Benzothiazole: Known for its antimicrobial and anticancer properties.
Thiazolidine: Used in the synthesis of various pharmaceuticals.
The unique combination of the furo and thiazole rings, along with the hydroxymethyl and phenyl groups, gives this compound distinct chemical and biological properties that set it apart from other similar compounds.
Propiedades
Número CAS |
4063-32-5 |
|---|---|
Fórmula molecular |
C12H13NO3S |
Peso molecular |
251.30 g/mol |
Nombre IUPAC |
6a-(hydroxymethyl)-2-phenyl-2,3,3a,6-tetrahydrofuro[3,4-d][1,3]thiazol-4-one |
InChI |
InChI=1S/C12H13NO3S/c14-6-12-7-16-11(15)9(12)13-10(17-12)8-4-2-1-3-5-8/h1-5,9-10,13-14H,6-7H2 |
Clave InChI |
BFOKIVXRLAGCCU-UHFFFAOYSA-N |
SMILES canónico |
C1C2(C(C(=O)O1)NC(S2)C3=CC=CC=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


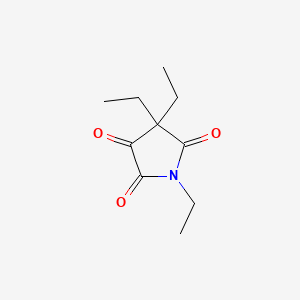
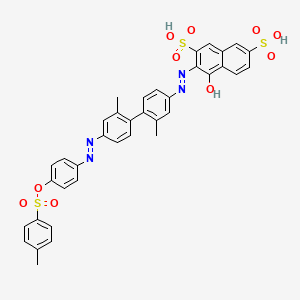
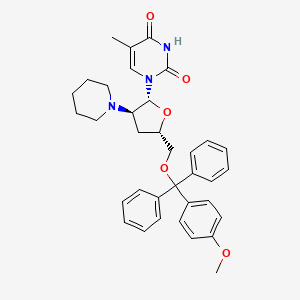

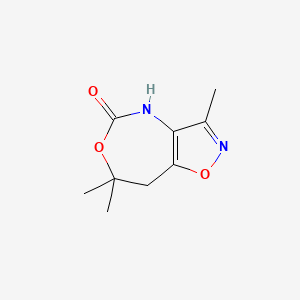

![2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one](/img/structure/B12799092.png)
